molecular formula C22H23FN2O2 B2852471 4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one CAS No. 877802-16-9

4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one

Cat. No. B2852471
M. Wt: 366.436
InChI Key: NCBJCJNJESLISZ-UHFFFAOYSA-N
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Description

The compound “4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one” is a novel compound that has been studied for its inhibitory effects on human equilibrative nucleoside transporters (ENT1 and ENT2) . It has been shown to inhibit uridine and adenosine transport .


Synthesis Analysis

The synthesis of this compound and its analogues has been studied . The results showed that the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 . The addition of chloride to the meta position of this benzene moiety could restore only the inhibitory effect on ENT1 but had no effect on ENT2 .


Molecular Structure Analysis

The molecular structure of this compound is complex. It has been shown that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .

Future Directions

The future directions for research on this compound could involve further studies on its inhibitory effects on ENT1 and ENT2, as well as its potential applications in the treatment of diseases related to these transporters .

properties

IUPAC Name

4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2/c1-15-11-16(2)22-20(12-15)17(13-21(26)27-22)14-24-7-9-25(10-8-24)19-5-3-18(23)4-6-19/h3-6,11-13H,7-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBJCJNJESLISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one

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